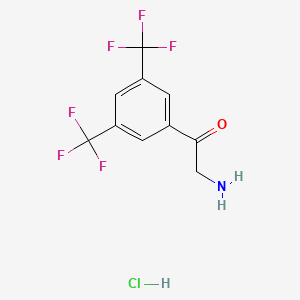
3,5-Bis(trifluoromethyl)phenacylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(trifluoromethyl)phenacylamine hydrochloride is an organic compound with the molecular formula C10H8ClF6NO. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenacylamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate amines under controlled conditions. One common method includes the use of hydrazine derivatives to form hydrazone intermediates, which are then reacted with Vilsmeier-Haack reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenacylamine hydrochloride undergoes various chemical reactions, including:
- Reduction
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Biological Activity
3,5-Bis(trifluoromethyl)phenacylamine hydrochloride is a compound of interest due to its unique structural features and biological activities. The trifluoromethyl groups enhance the compound's pharmacological properties, making it a subject of various studies focused on its antimicrobial and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features two trifluoromethyl groups attached to a phenyl ring, which significantly influences its biological activity. The presence of these groups generally increases lipophilicity and alters the electronic properties of the molecule, thus enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 3,5-bis(trifluoromethyl)phenacylamine exhibit potent antimicrobial properties. For instance, a study reported that compounds containing this motif showed moderate to high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values as low as 2 µg/mL were observed for some derivatives .
Table 1: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenacylamine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | MRSA | 2 |
| Compound 2 | S. aureus | 1-2 |
| Compound 3 | Enterococci | 2-4 |
| Compound 4 | Bacillus subtilis | 1 |
Enzyme Inhibition Studies
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study synthesized various analogues, including N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, which showed promising inhibition against both enzymes. The IC50 values ranged from 9.2 to 196.6 μmol/L for BuChE and from 18.2 to 196.6 μmol/L for AChE, indicating a modulated selectivity based on the substitution pattern .
Table 2: Enzyme Inhibition Data for Selected Derivatives
| Compound | AChE IC50 (μmol/L) | BuChE IC50 (μmol/L) |
|---|---|---|
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 18.2 - 196.6 | 9.2 - 196.2 |
| Rivastigmine | Reference | Reference |
Cytotoxicity Studies
While assessing the therapeutic potential of these compounds, cytotoxicity studies are crucial. Compounds derived from 3,5-bis(trifluoromethyl)phenacylamine were tested on human embryonic kidney cells (HEK-293). Several compounds exhibited toxic effects at higher concentrations, but one derivative demonstrated an IC50 value of 9.15 µg/mL, indicating it was the least toxic among those tested .
Case Studies and Applications
The biological activities of compounds like this compound have implications in drug development for treating bacterial infections and neurodegenerative diseases associated with cholinergic dysfunctions.
Case Study: Antimicrobial Efficacy Against MRSA
A recent study highlighted that certain derivatives could eradicate MRSA persisters effectively within an eight-hour timeframe at specific concentrations (4× MIC, 8× MIC). This suggests potential applications in treating persistent infections where conventional antibiotics fail .
Case Study: Cholinesterase Inhibition for Neurodegenerative Disorders
The inhibition of AChE and BuChE by these compounds positions them as candidates for further research in developing treatments for Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired .
Properties
Molecular Formula |
C10H8ClF6NO |
|---|---|
Molecular Weight |
307.62 g/mol |
IUPAC Name |
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H7F6NO.ClH/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16;/h1-3H,4,17H2;1H |
InChI Key |
NXRJSVWNOXYMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















